Cas no 35665-58-8 (N6-Dimethyldeoxyadenosine)

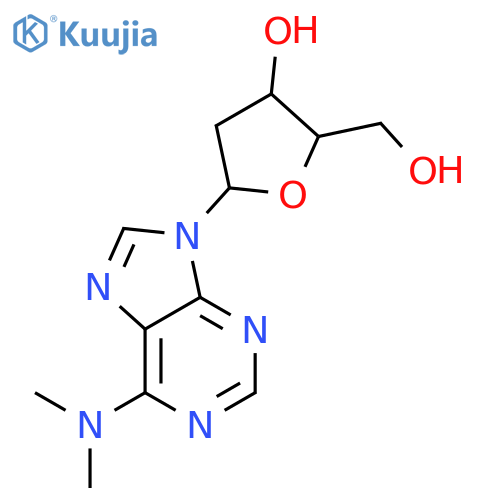

N6-Dimethyldeoxyadenosine structure

商品名:N6-Dimethyldeoxyadenosine

N6-Dimethyldeoxyadenosine 化学的及び物理的性質

名前と識別子

-

- 5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

- N6-Dimethyldeoxyadenosine

- DTXSID80325400

- 35665-58-8

- NSC409998

- 2'-Deoxy-N,N-dimethyl-adenosine

- NSC319515

- 9-(2-Deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine

-

- インチ: InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3

- InChIKey: VTQCBUANIGZYLF-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O

計算された属性

- せいみつぶんしりょう: 279.13331

- どういたいしつりょう: 279.13313942g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.59

- ふってん: 565.4°C at 760 mmHg

- フラッシュポイント: 295.8°C

- 屈折率: 1.73

- PSA: 96.53

- LogP: -0.46700

N6-Dimethyldeoxyadenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D468105-5mg |

N6-Dimethyldeoxyadenosine |

35665-58-8 | 5mg |

$207.00 | 2023-05-18 | ||

| TRC | D468105-50mg |

N6-Dimethyldeoxyadenosine |

35665-58-8 | 50mg |

$1303.00 | 2023-05-18 | ||

| TRC | D468105-1mg |

N6-Dimethyldeoxyadenosine |

35665-58-8 | 1mg |

$ 75.00 | 2023-09-07 | ||

| TRC | D468105-100mg |

N6-Dimethyldeoxyadenosine |

35665-58-8 | 100mg |

$2331.00 | 2023-05-18 | ||

| TRC | D468105-10mg |

N6-Dimethyldeoxyadenosine |

35665-58-8 | 10mg |

$ 362.00 | 2023-09-07 | ||

| TRC | D468105-25mg |

N6-Dimethyldeoxyadenosine |

35665-58-8 | 25mg |

$ 758.00 | 2023-09-07 |

N6-Dimethyldeoxyadenosine 関連文献

-

Vikram Basava,Lijia Yang,Padmanava Pradhan,Mahesh K. Lakshman Org. Biomol. Chem. 2016 14 7069

35665-58-8 (N6-Dimethyldeoxyadenosine) 関連製品

- 16373-93-6(2'-deoxy-adenosine;hydrate)

- 57821-29-1(heparin-like substance: sulodexide*sodium from bo)

- 1867-73-8(N6-Methyladenosine)

- 958-09-8(Deoxyadenosine)

- 17659-78-8(N-(3-Methylbutyl)adenosine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量